![molecular formula C22H22FN3O4 B5153085 methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly known as F13714 and is a potent antagonist of the dopamine D2 receptor. The purpose of
Wissenschaftliche Forschungsanwendungen
F13714 has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders, including schizophrenia and Parkinson's disease. F13714 has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Wirkmechanismus
The mechanism of action of F13714 involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of dopamine signaling, which is thought to be responsible for its therapeutic effects. F13714 has also been shown to have an affinity for other receptors, including the serotonin 5-HT2A receptor and the adrenergic alpha-1 receptor.
Biochemical and Physiological Effects:
F13714 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and striatum, which is thought to be responsible for its antipsychotic effects. F13714 has also been shown to increase serotonin release in the prefrontal cortex, which is thought to be responsible for its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of F13714 is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of F13714 is its potential for off-target effects, as it has been shown to have an affinity for other receptors in addition to the dopamine D2 receptor.
Zukünftige Richtungen
There are a number of future directions for the research of F13714. One potential direction is the development of more selective dopamine D2 receptor antagonists that have fewer off-target effects. Another potential direction is the investigation of the potential therapeutic effects of F13714 in other neurological disorders, including Alzheimer's disease and Huntington's disease. Finally, the development of F13714 analogs with improved pharmacokinetic properties could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of F13714 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-fluorophenylpiperazine with ethyl 4-chlorobenzoate, which yields 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1-pyrrolidinyl}benzoic acid ethyl ester. This intermediate compound is then treated with thionyl chloride, which results in the formation of the acid chloride. Finally, the acid chloride is reacted with methylamine to produce F13714.
Eigenschaften
IUPAC Name |
methyl 4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-30-22(29)15-2-6-18(7-3-15)26-20(27)14-19(21(26)28)25-12-10-24(11-13-25)17-8-4-16(23)5-9-17/h2-9,19H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDVKKLVYCKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.